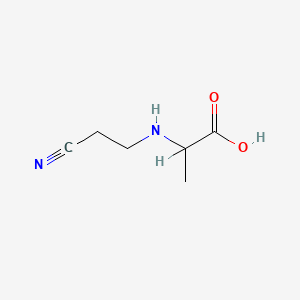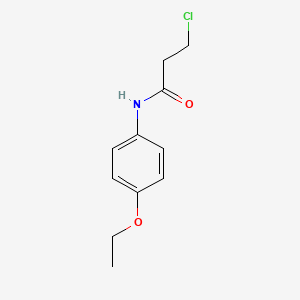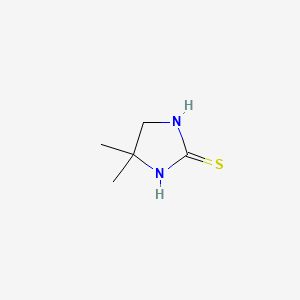
3,4,5-Trichlorophenylhydrazine
Descripción general
Descripción
3,4,5-Trichlorophenylhydrazine is a chemical compound with the molecular formula C6H5Cl3N2 and a molecular weight of 211.48 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 3,4,5-Trichlorophenylhydrazine consists of a phenyl ring substituted with three chlorine atoms and a hydrazine group .Aplicaciones Científicas De Investigación
Environmental Chemistry
- Detection of Atmospheric Aldehydes and Ketones: 3,4,5-Trichlorophenylhydrazine (TCPH) is used in a new gas chromatographic-electron-capture detection method for determining atmospheric aldehydes and ketones. This method, utilizing TCPH, enables efficient detection of these compounds in the environment (Lehmpuhl & Birks, 1996).
Analytical Chemistry
- Determination of Carbonyl Compounds in Fats: TCPH is utilized as a reagent for measuring carbonyl compounds in oxidized fats, aiding in the identification of flavor thresholds (Johnson & Hammond, 1971).
- Improved Procedure for Malonaldehyde Determination: A modified method using TCPH enhances the precision of malonaldehyde estimation in bovine plasma samples, crucial for understanding oxidative stress and lipid peroxidation (Sangalli et al., 2003).
Material Sciences
- Synthesis of Novel Chemical Compounds: TCPH derivatives are used in the synthesis of various chemical compounds, including azarhenacyclic complexes (Plantevin et al., 1994) and Schiff bases (Khan et al., 2012).
Medicinal Chemistry
- Antimicrobial and Antioxidant Effects: Research on TCPH derivatives has shown significant antimicrobial and antioxidant properties, suggesting potential applications in pharmaceuticals (Sundararajan et al., 2021).
Corrosion Inhibition
- Study on Mild Steel Corrosion: Triazine derivatives of TCPH are investigated for their effectiveness in inhibiting corrosion in mild steel, indicating potential applications in material protection (Singh et al., 2018).
Safety And Hazards
Safety data sheets indicate that precautions should be taken when handling 3,4,5-Trichlorophenylhydrazine. These include avoiding dust formation, avoiding breathing in mist, gas or vapours, and avoiding contact with skin and eyes. In case of accidental ingestion or inhalation, immediate medical attention is advised .
Propiedades
IUPAC Name |
(3,4,5-trichlorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c7-4-1-3(11-10)2-5(8)6(4)9/h1-2,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGXYLFIPXXYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459072 | |
| Record name | 3,4,5-TRICHLOROPHENYLHYDRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trichlorophenylhydrazine | |
CAS RN |
740734-20-7 | |
| Record name | 3,4,5-TRICHLOROPHENYLHYDRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1353014.png)




